

Nickel(II) 2-ethylhexanoate molecular structure

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Compound of Interest

Compound Name: *Nickel(II)2-ethylhexanoate*

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An In-Depth Technical Guide to the Molecular Structure of Nickel(II) 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) 2-ethylhexanoate, also known as nickel octoate, is an organometallic compound with significant applications across various scientific and industrial fields. It serves as a key catalyst in polymerization and oxidation reactions, a cross-linking agent in synthetic rubbers, and a precursor in materials science for the synthesis of nickel and nickel oxide nanoparticles.^{[1][2]} Its utility is fundamentally derived from its molecular structure, particularly the coordination environment of the nickel(II) ion.

This technical guide provides a detailed examination of the molecular structure of Nickel(II) 2-ethylhexanoate, supported by spectroscopic data and generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

The key quantitative data for Nickel(II) 2-ethylhexanoate are summarized in Table 1. The compound is typically supplied as a green, viscous liquid, often in a solution containing excess 2-ethylhexanoic acid.^{[3][4]}

Property	Value	Reference(s)
CAS Number	4454-16-4	[4]
Molecular Formula	C ₁₆ H ₃₀ NiO ₄	[3][4]
Molecular Weight	345.13 g/mol	[3]
Appearance	Green, viscous liquid	[4]
Density	~0.96 g/mL at 25 °C	—
Solubility	Soluble in nonpolar organic solvents (e.g., toluene, mineral spirits). Immiscible with water.	[5]

Molecular Structure and Coordination Chemistry

A definitive single-crystal X-ray diffraction structure for pure Nickel(II) 2-ethylhexanoate is not available in the public domain, which is common for viscous liquids or amorphous solids. However, based on extensive studies of other transition metal carboxylates, a well-established structural model can be inferred.[2][6]

Polymeric Nature

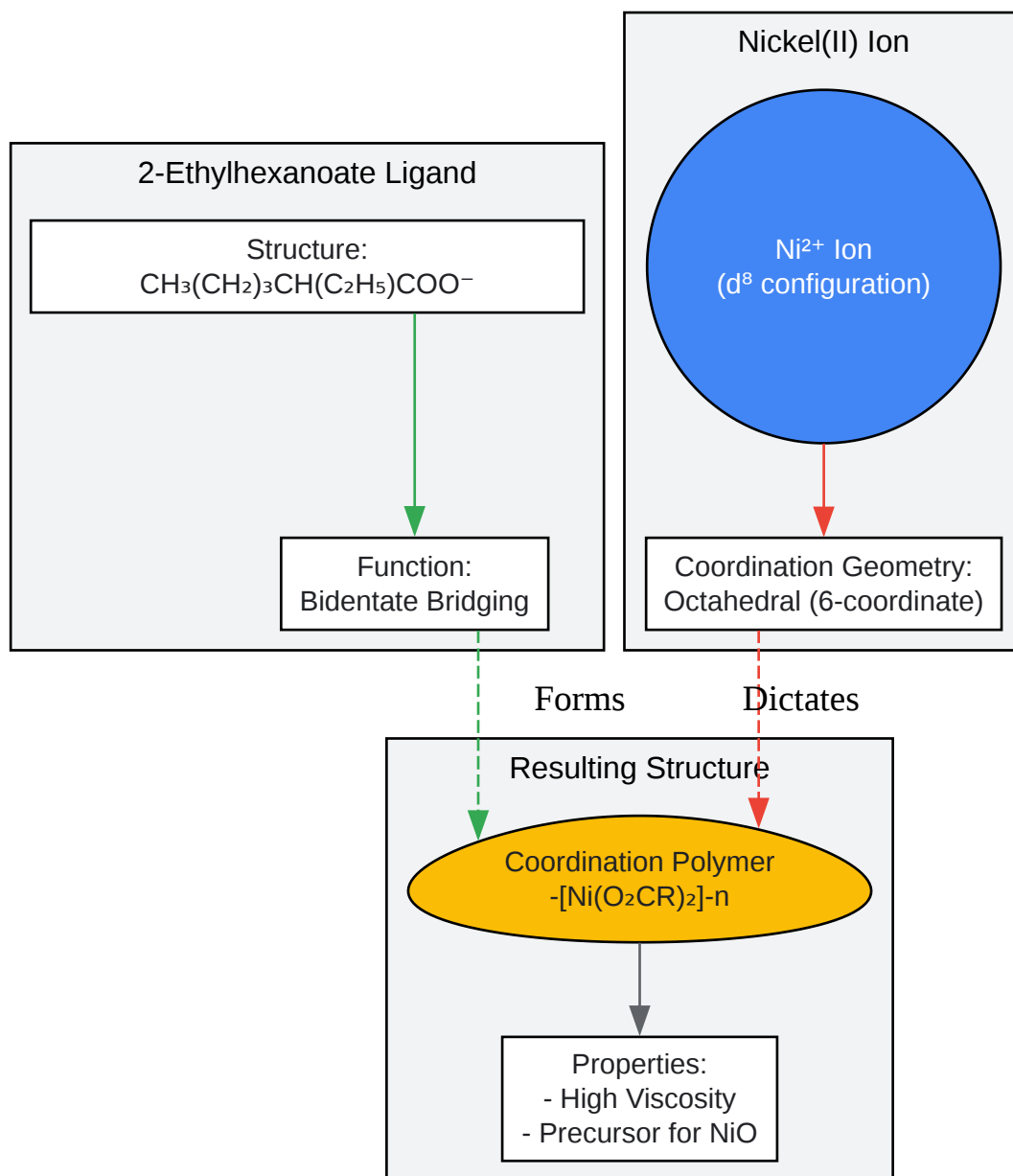
Rather than existing as a simple mononuclear species, Nickel(II) 2-ethylhexanoate is understood to form a coordination polymer.[7][8] In this arrangement, the 2-ethylhexanoate ligands act as bridges between adjacent nickel(II) centers, creating extended one-, two-, or three-dimensional networks. This polymeric nature is responsible for the compound's high viscosity.

Coordination Geometry of Nickel(II)

The Nickel(II) ion (a d⁸ metal) in this complex is expected to adopt a six-coordinate, distorted octahedral geometry. This is the most common geometry for Ni(II) complexes, especially with oxygen-donating ligands like carboxylates.

Carboxylate Ligand Binding Mode

The carboxylate group (RCOO^-) of the 2-ethylhexanoate ligand is a versatile coordinating agent. In the proposed polymeric structure, it functions as a bidentate bridging ligand, specifically in a syn-anti conformation, linking two different nickel centers. This bridging mode is a key feature in the formation of stable metal carboxylate polymer chains.[6][7]



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Caption: Logical flow from ligand and metal ion properties to the final polymeric structure.

Spectroscopic Characterization

Spectroscopy provides critical evidence for the inferred molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The coordination of the carboxylate group to the nickel ion is clearly observed in the IR spectrum. The key diagnostic region is where the asymmetric (ν_{as}) and symmetric (ν_s) stretching vibrations of the COO^- group appear.

- Asymmetric Stretch ($\nu_{as}(\text{COO}^-)$): Typically observed in the 1550-1620 cm^{-1} range.
- Symmetric Stretch ($\nu_s(\text{COO}^-)$): Typically observed in the 1400-1450 cm^{-1} range.
- Ni-O Stretch: A band corresponding to the Ni-O bond vibration is expected at lower frequencies, generally between 400-500 cm^{-1} .[\[9\]](#)[\[10\]](#)

The separation between the asymmetric and symmetric stretches ($\Delta\nu = \nu_{as} - \nu_s$) is indicative of the coordination mode. A $\Delta\nu$ value similar to that of the ionic sodium 2-ethylhexanoate salt is characteristic of a bridging ligation, as proposed for the polymeric structure. For comparison, the spectrum of a related compound, tin(II) 2-ethylhexanoate, shows a characteristic metal-carboxylate band at 1538 cm^{-1} .[\[11\]](#) Commercial samples often contain free 2-ethylhexanoic acid, which displays a sharp C=O stretch around 1710 cm^{-1} .[\[11\]](#)

UV-Visible (UV-Vis) Spectroscopy

The green color of Nickel(II) 2-ethylhexanoate is characteristic of octahedral Ni(II) complexes. The UV-Vis spectrum is expected to show two primary broad absorption bands in the visible range, corresponding to spin-allowed d-d electronic transitions. For the analogous hexaaquanickel(II) ion, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$, these transitions are:

- ${}^3\text{A}_{2g} \rightarrow {}^3\text{T}_{2g}$ (lowest energy)
- ${}^3\text{A}_{2g} \rightarrow {}^3\text{T}_{1g}(\text{F})$
- ${}^3\text{A}_{2g} \rightarrow {}^3\text{T}_{1g}(\text{P})$ (highest energy, often in the near-UV region ~395 nm)[\[12\]](#)

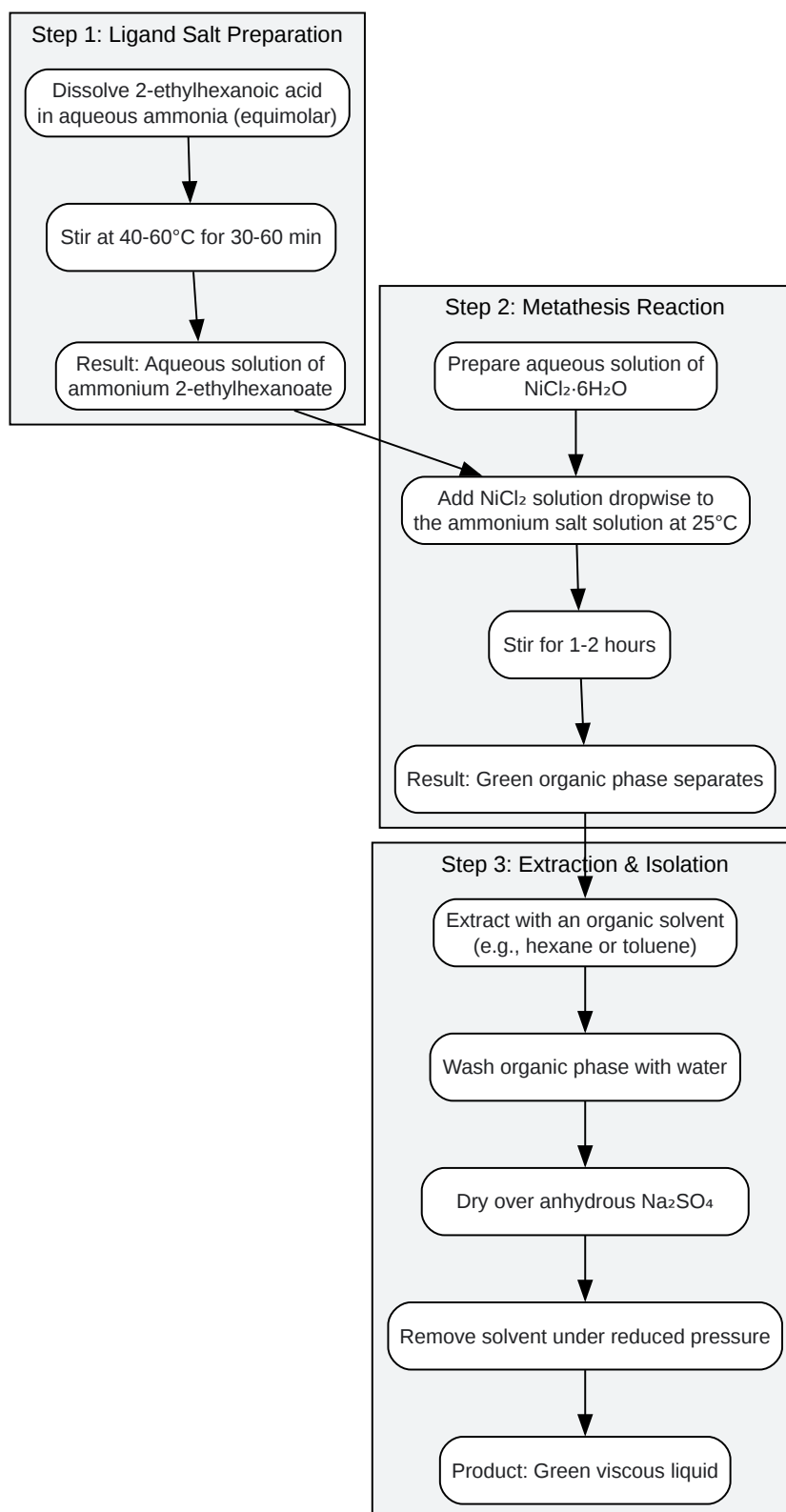
The precise positions (λ_{\max}) and molar absorptivity of these bands for Nickel(II) 2-ethylhexanoate will depend on the exact coordination environment but will be broadly consistent with an octahedral ligand field.

Experimental Protocols

The following sections describe generalized methods for the synthesis and characterization of Nickel(II) 2-ethylhexanoate suitable for a research laboratory setting.

Synthesis Protocol

This protocol is based on a salt metathesis reaction, which is a common and reliable method for preparing metal carboxylates.^{[1][13]}



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Caption: Experimental workflow for the synthesis of Nickel(II) 2-ethylhexanoate.

- Materials: 2-ethylhexanoic acid, aqueous ammonia (25%), Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$), toluene, anhydrous sodium sulfate.
- Procedure: a. In a round-bottom flask, slowly add 2-ethylhexanoic acid to an equimolar amount of aqueous ammonia with stirring. Heat gently to 50°C for 30 minutes to ensure complete formation of ammonium 2-ethylhexanoate. b. In a separate beaker, prepare an aqueous solution of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$. c. Allow the ammonium salt solution to cool to room temperature. Add the NiCl_2 solution dropwise with vigorous stirring. A green, water-insoluble product will precipitate. d. Transfer the mixture to a separatory funnel and extract the nickel complex into toluene. e. Wash the organic layer with deionized water to remove any remaining inorganic salts. f. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the final product as a viscous green liquid.

Characterization Protocols

- FTIR Spectroscopy:
 - Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids.
 - Collect data from 4000 to 400 cm^{-1} .
 - Identify the key $\nu_{\text{as}}(\text{COO}^-)$, $\nu_{\text{s}}(\text{COO}^-)$, and C-H stretching bands. Calculate $\Delta\nu$ to support the bridging coordination mode.
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of the complex in a suitable non-coordinating solvent (e.g., hexane or toluene).
 - Record the absorption spectrum from 300 to 800 nm using a dual-beam UV-Vis spectrophotometer.
 - Identify the λ_{max} values for the d-d transitions and compare them to literature values for octahedral Ni(II) complexes.[\[14\]](#)

- Elemental Analysis:
 - Submit a sample for Carbon, Hydrogen, and Nickel (CHN-Ni) analysis to confirm the empirical formula ($C_{16}H_{30}NiO_4$). Nickel content can be determined by ICP-OES or AAS after digestion of the complex.
- Magnetic Susceptibility:
 - Measure the magnetic susceptibility of a sample at room temperature using a Guoy balance or a SQUID magnetometer.
 - Calculate the effective magnetic moment (μ_{eff}). A value in the range of 2.9–3.4 Bohr magnetons is expected for a high-spin, octahedral Ni(II) complex with two unpaired electrons.

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